prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a prop-2-enyl group, a 3-bromobenzoyl amide, and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Formation of the 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with an appropriate amine to form the 3-bromobenzoyl amide.
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the 3-bromobenzoyl amide and 4-nitrobenzaldehyde in the presence of a base such as piperidine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.
Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism by which prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromobenzoyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(3-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(3-fluorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This can lead to the formation of unique derivatives with potentially novel properties.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(11-13-6-8-16(9-7-13)22(25)26)21-18(23)14-4-3-5-15(20)12-14/h2-9,11-12H,1,10H2,(H,21,23)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMKMAYIWBDSM-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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